ElteN378 was synthesized by Martina et al. in 2013, following a series of studies aimed at identifying effective FKBP12 ligands. It belongs to a class of compounds known as peptidyl-prolyl isomerase inhibitors, which target the enzymatic activity of FKBP12. The compound has been classified based on its binding affinity, with a reported inhibition constant () of approximately 3 nanomolar, indicating its high potency against FKBP12 .
The synthesis of ElteN378 involves several key steps that utilize both computational and experimental techniques to optimize the ligand's structure for enhanced binding affinity. The initial design was guided by structural insights into the FKBP12 binding site, leading to the creation of bicyclic and bridged structures that could effectively fit into the active site of FKBP12.
ElteN378 primarily acts through competitive inhibition of FK506-binding protein 12, affecting its enzymatic activity related to peptidyl-prolyl isomerization. The compound's mechanism involves:
The mechanism by which ElteN378 exerts its effects involves several biochemical processes:
While specific physical properties such as melting point or solubility are not detailed in the search results, general properties associated with compounds like ElteN378 can be inferred:
The chemical properties are characterized by its ability to form stable complexes with FKBP12, influencing its reactivity and potential side reactions .
ElteN378 has potential applications in various scientific fields:
FK506-binding protein 12 (FKBP12), encoded by the FKBP1A gene, is a 12 kDa cytosolic protein belonging to the immunophilin family. Structurally, it features a conserved peptidyl-prolyl isomerase (PPIase) domain comprising a six-stranded β-sheet wrapped around a central α-helix. This architecture creates a hydrophobic pocket that serves as the catalytic site for proline isomerization and the binding region for immunosuppressive ligands like FK506 and rapamycin [1] [5] [8]. Despite its small size, FKBP12 exerts multifaceted physiological roles:
Table 1: Structural Domains and Primary Functions of FKBP12
Domain/Motif | Structural Features | Biological Functions |
---|---|---|
PPIase domain | β-sheet/α-helix hydrophobic pocket | Prolyl isomerization; FK506/rapamycin binding |
β4-α1 loop | "Loop-out" conformation | Facilitates access to hydrophobic binding pocket |
Tryptophan residue (W72) | "Flip-out" orientation vs. FKBP12 homologs | Modulates lipid ligand binding specificity |
Calcineurin-docking site | Adjacent to PPIase domain | Immunosuppression when bound to FK506 |
Mounting evidence implicates FKBP12 as a critical accelerator of pathological protein aggregation in neurodegenerative diseases:
ElteN378 (C₂₃H₂₆N₂O₃; MW 378.46 Da) is a rationally designed, low-molecular-weight inhibitor targeting FKBP12 with exceptional affinity (Ki = 0.5 nM). Its discovery bridges critical gaps in neurotherapeutic development:
Table 2: Key Neuroprotective FKBP12 Inhibitors and Their Properties
Compound | FKBP12 Affinity (Ki) | Immunosuppressive | Impact on α-Syn Aggregation | Key Limitation |
---|---|---|---|---|
FK506 | 0.4 nM | Yes | Reduces aggregation in vivo | Nephrotoxicity; immunosuppression |
Rapamycin | 0.2 nM | Yes | Indirect via mTOR inhibition | Metabolic side effects |
GPI-1046 | ~100 nM | No | Moderate reduction in vitro | Low potency |
ElteN378 | 0.5 nM | No | Blocks dendritic burst formation | Under clinical evaluation |
Table 3: Molecular Docking Profile of ElteN378 in FKBP12
Binding Parameter | Value | Functional Implication |
---|---|---|
Binding free energy (ΔG) | -10.2 kcal/mol | High-affinity, stable complex formation |
Key residue interactions | Tyr82, Ile56, Phe99, Asp37 | Displaces catalytic water; blocks PPIase activity |
Hydrophobic contact surface | 85% of ligand area | Mimics FK506’s van der Waals network |
Helix-loop-helix (HLH) engagement | Absent | No nucleic acid co-binding (vs. FKBP25) |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8